molecular formula C17H12ClNO2S2 B2769108 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797614-23-3

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2769108
CAS No.: 1797614-23-3
M. Wt: 361.86
InChI Key: DTHZTUGECSQFLV-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with a chloro group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacophores.

    Industry: Utilized in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene moiety may facilitate binding to these targets, while the benzamide core can interact with active sites, potentially inhibiting or modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(phenylmethyl)benzamide: Lacks the thiophene moiety, resulting in different chemical and biological properties.

    N-(thiophen-2-ylmethyl)benzamide: Similar structure but without the chloro substitution, affecting its reactivity and applications.

    2-chloro-N-(thiophen-2-ylmethyl)benzamide: Similar but with a single thiophene ring, leading to different electronic and steric properties.

Uniqueness

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its dual thiophene rings and chloro substitution, which confer distinct electronic properties and potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHZTUGECSQFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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